2-(1-Piperazinyl)-4-(4-thiomorpholinyl)pyrido(3,2-d)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Piperazinyl)-4-(4-thiomorpholinyl)pyrido(3,2-d)pyrimidine is a heterocyclic compound that contains both piperazine and thiomorpholine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Piperazinyl)-4-(4-thiomorpholinyl)pyrido(3,2-d)pyrimidine typically involves multi-step reactions starting from readily available precursors One common method involves the cyclization of appropriate intermediates under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of catalysts, solvents, and specific reaction conditions to ensure efficient production. Scale-up processes would also consider factors such as cost, safety, and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(1-Piperazinyl)-4-(4-thiomorpholinyl)pyrido(3,2-d)pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the piperazine or thiomorpholine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic reagents like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.
Scientific Research Applications
2-(1-Piperazinyl)-4-(4-thiomorpholinyl)pyrido(3,2-d)pyrimidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound can be used in studies involving enzyme inhibition or receptor binding.
Medicine: It has potential as a lead compound in drug discovery, particularly for targeting specific biological pathways.
Industry: It may be used in the development of new materials or as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of 2-(1-Piperazinyl)-4-(4-thiomorpholinyl)pyrido(3,2-d)pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-(1-Piperazinyl)-4-(4-morpholinyl)pyrido(3,2-d)pyrimidine
- 2-(1-Piperazinyl)-4-(4-piperidinyl)pyrido(3,2-d)pyrimidine
Uniqueness
2-(1-Piperazinyl)-4-(4-thiomorpholinyl)pyrido(3,2-d)pyrimidine is unique due to the presence of both piperazine and thiomorpholine moieties. This combination can confer distinct chemical and biological properties, making it a valuable compound for various applications. The thiomorpholine group, in particular, can introduce sulfur-containing functionalities that may enhance the compound’s reactivity and binding affinity.
Properties
CAS No. |
39547-20-1 |
---|---|
Molecular Formula |
C15H20N6S |
Molecular Weight |
316.4 g/mol |
IUPAC Name |
4-(2-piperazin-1-ylpyrido[3,2-d]pyrimidin-4-yl)thiomorpholine |
InChI |
InChI=1S/C15H20N6S/c1-2-12-13(17-3-1)14(20-8-10-22-11-9-20)19-15(18-12)21-6-4-16-5-7-21/h1-3,16H,4-11H2 |
InChI Key |
GFQUZNPDGPMMFZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=NC3=C(C(=N2)N4CCSCC4)N=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.